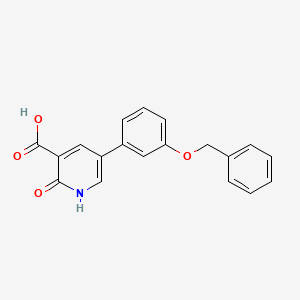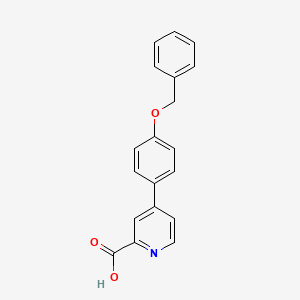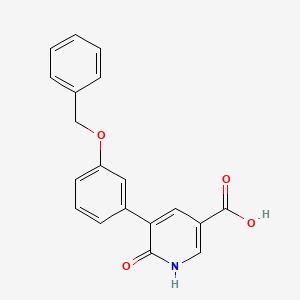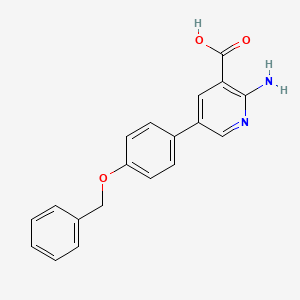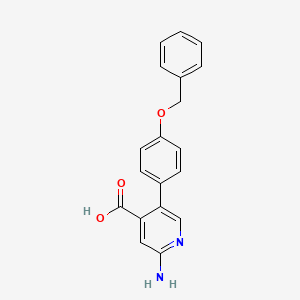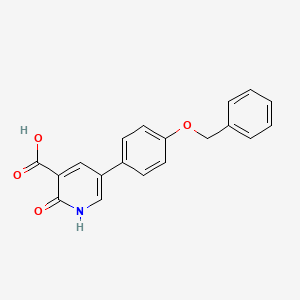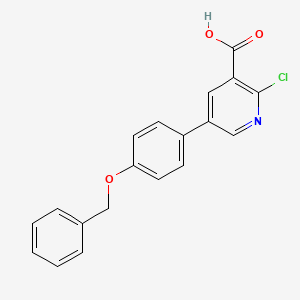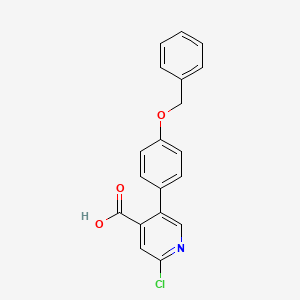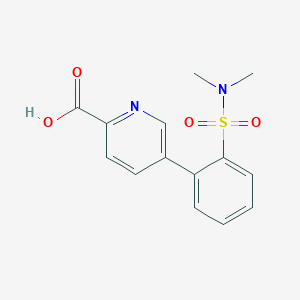
5-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid (5-DMS-PPA) is a synthetic compound that has been studied for its potential applications in scientific research. It has been explored for its potential to act as a catalyst in chemical reactions, to enhance the efficiency of laboratory experiments, and to provide insight into biochemical and physiological processes.
科学的研究の応用
5-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% has been studied for its potential applications in scientific research. It has been explored as a catalyst for chemical reactions, including the synthesis of organic compounds, as well as for its potential to enhance the efficiency of laboratory experiments. It has also been studied for its ability to provide insight into biochemical and physiological processes.
作用機序
The mechanism of action of 5-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% is not fully understood, however it is believed to act as a catalyst in chemical reactions by increasing the rate of reaction. It is also believed to enhance the efficiency of laboratory experiments by increasing the yield of the desired product.
Biochemical and Physiological Effects
5-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% has been studied for its potential to provide insight into biochemical and physiological processes. It has been found to act as an inhibitor of certain enzymes, such as cytochrome P450 and acetylcholinesterase, which can play a role in the regulation of various biological processes. It has also been found to act as an agonist of certain receptors, such as the muscarinic and nicotinic acetylcholine receptors, which can play a role in the regulation of neurotransmission.
実験室実験の利点と制限
5-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be stored for long periods of time without degradation. It is also relatively non-toxic and is not known to cause adverse effects in humans. However, 5-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% can be expensive and can be difficult to obtain in large quantities.
将来の方向性
There are several potential future directions for the study of 5-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95%. It could be further explored for its potential to act as a catalyst in chemical reactions, as well as for its potential to enhance the efficiency of laboratory experiments. It could also be studied for its potential to provide insight into biochemical and physiological processes. Additionally, it could be further studied for its potential to act as an inhibitor or agonist of certain enzymes or receptors. Finally, it could be further explored for its potential applications in drug development and other areas of scientific research.
合成法
5-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% is synthesized through a multi-step process. The first step is the reaction of dimethylsulfamoyl chloride with picolinic acid, which yields 5-chloro-2-dimethylsulfamoylphenylpicolinic acid. This is then reacted with sodium hydroxide, resulting in the formation of 5-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95%. The compound can also be synthesized from the reaction of dimethylsulfamoyl chloride and p-chloroaniline, which yields 5-chloro-2-dimethylsulfamoylphenyl aniline. This is then reacted with picolinic acid, resulting in 5-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95%.
特性
IUPAC Name |
5-[2-(dimethylsulfamoyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)13-6-4-3-5-11(13)10-7-8-12(14(17)18)15-9-10/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNPJVGAAXLULZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CN=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


